molecular formula C18H33O4- B1261793 9,10-Epoxy-18-hydroxystearate

9,10-Epoxy-18-hydroxystearate

Cat. No. B1261793
M. Wt: 313.5 g/mol
InChI Key: ITTPZDMHCNGAGQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-epoxy-18-hydroxyoctadecanoate is an omega-hydroxy fatty acid anion that is the conjugate base of 18-hydroxy-9,10-epoxyoctadecanoic acid arising from deprotonation of the carboxylic acid function;  major species at pH 7.3. It derives from an octadecanoate. It is a conjugate base of a 9,10-epoxy-18-hydroxyoctadecanoic acid.

Scientific Research Applications

Plant Cutins and Suberins

9,10-Epoxy-18-hydroxystearate is a significant constituent of plant cutins and suberins. It is found in both cutins and suberins, with epoxy acids comprising up to 60% of the total monomers in some polymers. This compound is essential for the qualitative and quantitative determination of epoxy acids in these polymers (Holloway & Deas, 1973).

Synthesis of Furanoid Esters

9,10-Epoxy-18-hydroxystearate plays a role in the synthesis of furanoid esters. Its derivatives are involved in forming furanoid esters, which have potential applications in various chemical processes (Jie & Lam, 1977).

Formation of Substituted Vic-Epoxyoctadecanoates

This compound is crucial in the formation of substituted vic-epoxyoctadecanoates and their conversion to 1,4-epoxides and other compounds, indicating its significance in complex chemical synthesis and transformations (Abbot & Gunstone, 1971).

α-Hydroxy Ethers Preparation

It is used in preparing novel α-hydroxy ethers, showcasing its relevance in synthesizing compounds with desirable low-temperature behaviors, essential for industrial applications (Moser & Erhan, 2007).

Enzymatic Activity in Soybean

In soybeans, 9,10-Epoxy-18-hydroxystearate undergoes enzymatic transformations, indicating its role in plant biochemistry and potential applications in understanding plant physiology and defense mechanisms (Blée & Schuber, 1992).

Alumina-Catalyzed Hydrolysis

Alumina-catalyzed hydrolysis of this compound leads to the production of polyhydroxy materials, which can be used in various industrial applications, highlighting its role in material science (Piazza, Nuñez, & Foglia, 2003).

properties

Product Name

9,10-Epoxy-18-hydroxystearate

Molecular Formula

C18H33O4-

Molecular Weight

313.5 g/mol

IUPAC Name

8-[3-(8-hydroxyoctyl)oxiran-2-yl]octanoate

InChI

InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/p-1

InChI Key

ITTPZDMHCNGAGQ-UHFFFAOYSA-M

Canonical SMILES

C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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